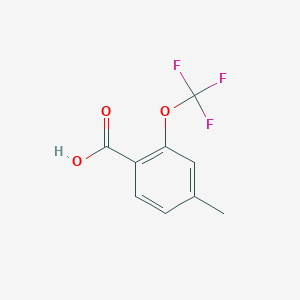

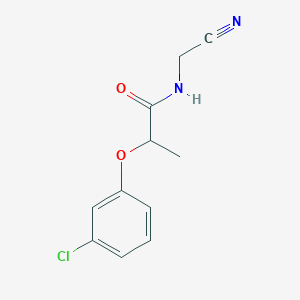

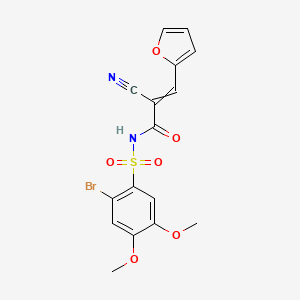

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in 1994 by researchers at the Glaxo Institute for Molecular Biology in Switzerland. Since then, it has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Hydrogen-bonding Patterns in Enaminones

Research on related compounds, such as enaminones, highlights the significance of hydrogen-bonding patterns within molecular structures. For instance, the study of enaminones like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues reveals bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. These interactions are crucial for establishing the compound's crystalline structure and could influence the chemical behavior of similar compounds, including "1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone" (Balderson et al., 2007).

Synthesis of Bromo and Dimethoxy Phenylethanones

Another study involves the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which showcases the reactivity of halogen-exchange reactions and the role of dimethoxy phenyl groups as effective chemical protective groups. This study offers insights into synthetic strategies that might be applicable to the synthesis of "1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone," potentially enhancing its stability or reactivity for further chemical modifications (Li Hong-xia, 2007).

Oxidation of Carbohydrates

The selective oxidation of carbohydrates using 4-AcNH-TEMPO/peracid systems, which involves the conversion of primary alcohol groups to carboxyl groups with high yield and selectivity, highlights the potential application of similar oxidation techniques in modifying the alcohol or ether functionalities within "1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone." Such modifications could enhance its solubility or reactivity for specific applications (Bragd et al., 2002).

Synthesis and Applications in Medicinal Chemistry

The molecule has potential applications in medicinal chemistry, as indicated by related research on the synthesis and antibacterial activity of compounds involving piperidine and dimethoxy benzoyl moieties. For instance, the synthesis of novel compounds that exhibit significant wound healing and antibacterial activities suggests that "1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone" could be a precursor or active agent in developing new therapeutic agents (Vinaya et al., 2009).

properties

IUPAC Name |

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O4/c1-25-17-6-5-14(12-18(17)26-2)13-19(24)23-10-7-15(8-11-23)27-20-16(21)4-3-9-22-20/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSKDEIUBIQDHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2607891.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide](/img/structure/B2607893.png)

![5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2607901.png)

![4-{[(4-{4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2607907.png)

![2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2607909.png)

![N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2607911.png)